(R)-3-(4-Hydroxyphenyl)hex-4-ynoic acid
Overview
Description
®-3-(4-Hydroxyphenyl)hex-4-ynoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a hexynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Hydroxyphenyl)hex-4-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with an appropriate alkyne to form the desired hexynoic acid derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-3-(4-Hydroxyphenyl)hex-4-ynoic acid in high purity.
Industrial Production Methods
Industrial production of ®-3-(4-Hydroxyphenyl)hex-4-ynoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Hydroxyphenyl)hex-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the alkyne group.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
®-3-(4-Hydroxyphenyl)hex-4-ynoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ®-3-(4-Hydroxyphenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the alkyne group.
3-(4-Hydroxyphenyl)acrylic acid: Contains a double bond instead of a triple bond.
3-(4-Hydroxyphenyl)butyric acid: Similar structure but with a saturated carbon chain.
Uniqueness
®-3-(4-Hydroxyphenyl)hex-4-ynoic acid is unique due to the presence of both a hydroxyphenyl group and an alkyne group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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